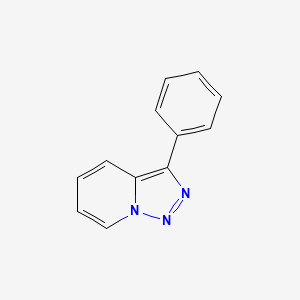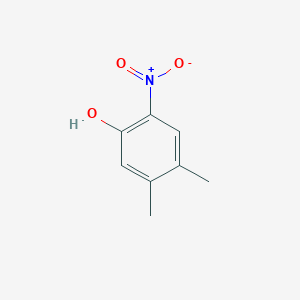
4-Méthoxy-2,3,6-triméthylphénol
Vue d'ensemble
Description
4-Methoxy-2,3,6-trimethylphenol is an organic compound with the molecular formula C10H14O2. It belongs to the class of aryl ethers and is characterized by an aromatic ring with three methyl groups attached at positions 2, 3, and 6, and a methoxy group at position 4.
Applications De Recherche Scientifique
4-Methoxy-2,3,6-trimethylphenol has various scientific research applications, including:
Antioxidant Properties: Studies have shown that this compound exhibits free radical scavenging activity, suggesting potential antioxidant properties.
Natural Occurrence: It is found in the essential oils of several plant species, including Copaifera langsdorffii and Croton schiedeanus.
Potential Biological Activities:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxy-2,3,6-trimethylphenol can be synthesized through the methylation of 2,3,6-trimethylphenol using methanol in the presence of a solid acid catalyst. The reaction typically occurs at elevated temperatures ranging from 300 to 460°C under normal pressure .
Industrial Production Methods: In industrial settings, the production of 4-Methoxy-2,3,6-trimethylphenol involves the use of multitube reactors with fixed catalysts. The process ensures high selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2,3,6-trimethylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring with methyl substituents is susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Ether Cleavage: Under strong acidic or basic conditions, the C-O bond between the aromatic ring and methoxy group can be cleaved.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Ether Cleavage: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to cleave the ether bond.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 4-Methoxy-2,3,6-trimethylphenol.
Ether Cleavage: Products include 2,3,6-trimethylphenol and methanol.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,3,6-trimethylphenol involves its interaction with free radicals, neutralizing them and preventing oxidative damage. The methoxy group and the aromatic ring play a crucial role in its antioxidant activity by donating electrons to stabilize free radicals.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylphenol: Another isomer of trimethylphenol, characterized by methyl groups at positions 2, 4, and 6.
2,3,5-Trimethylphenol: An isomer with methyl groups at positions 2, 3, and 5.
Uniqueness: 4-Methoxy-2,3,6-trimethylphenol is unique due to the presence of a methoxy group at position 4, which imparts distinct chemical properties and biological activities compared to its isomers. The methoxy group enhances its antioxidant potential and influences its reactivity in electrophilic aromatic substitution and ether cleavage reactions.
Propriétés
IUPAC Name |
4-methoxy-2,3,6-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIRRMZHJWPOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304947 | |
| Record name | 4-Methoxy-2,3,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53651-61-9 | |
| Record name | NSC168489 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-2,3,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)





![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B1296498.png)



